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Abstract
NVP018, also known as NV556 and BC556, is a potent, orally available, non-

immunosuppressive cyclophilin inhibitor belonging to the sangamide class of compounds. It

has demonstrated significant preclinical efficacy as an antiviral agent against a range of

viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Human

Immunodeficiency Virus type 1 (HIV-1). Furthermore, NVP018 has shown promise in preclinical

models of non-alcoholic steatohepatitis (NASH) by preventing the development of fibrosis. This

technical guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and experimental data related to NVP018.

Chemical Structure and Properties
NVP018 is a complex macrocyclic molecule derived from the natural product sanglifehrin A. Its

chemical structure is characterized by a large lactam ring and several chiral centers.

Table 1: Chemical and Physical Properties of NVP018
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Property Value

IUPAC Name

(3S,6S,9R,10R,11S,12S,13E,15E,18S)-18-

((2E,4E)-6-(1,2-oxazinan-2-yl)-6-oxohexa-2,4-

dien-2-yl)-3-(3-fluoro-5-hydroxybenzyl)-10,12-

dihydroxy-6-isopropyl-11-methyl-9-(3-

oxobutyl)-19-oxa-1,4,7,25-

tetraazabicyclo[19.3.1]pentacosa-13,15-diene-

2,5,8,20-tetraone

Synonyms NVP-018, NV556, BC 556

CAS Number 1401924-49-9

Molecular Formula C45H62FN5O11

Molecular Weight 868.01 g/mol

Exact Mass 867.4430

Appearance Not specified

Solubility Information available from supplier

Mechanism of Action
NVP018 exerts its biological effects through the inhibition of cyclophilins, a family of

ubiquitously expressed peptidyl-prolyl cis-trans isomerases (PPIases). These enzymes play a

crucial role in protein folding and conformational changes. By binding to the active site of

cyclophilins, NVP018 prevents them from assisting in the proper folding and function of specific

host and viral proteins that are essential for viral replication.

Antiviral Mechanism
The antiviral activity of NVP018 is attributed to its ability to disrupt the interaction between viral

proteins and host cyclophilins, particularly cyclophilin A (CypA). This interaction is critical for

several stages of the viral life cycle.

Hepatitis C Virus (HCV): CypA is essential for HCV replication. It interacts with the viral non-

structural proteins NS5A and NS5B, the RNA-dependent RNA polymerase. This interaction is
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crucial for the formation of a functional replication complex. By inhibiting CypA, NVP018 is

believed to disrupt the architecture of the replication complex, thereby halting viral RNA

synthesis.

Human Immunodeficiency Virus type 1 (HIV-1): CypA is incorporated into HIV-1 virions

through its interaction with the viral capsid protein (p24). This interaction is important for

early post-entry events in the viral life cycle, including uncoating and reverse transcription.

NVP018, by blocking the CypA-capsid interaction, is expected to interfere with these

processes, leading to a reduction in viral infectivity.

Hepatitis B Virus (HBV): NVP018 has a dual effect against HBV. It directly inhibits multiple

stages of viral propagation in liver cells. Additionally, it is suggested to operate indirectly by

strengthening the host immune response. The direct antiviral mechanism likely involves the

inhibition of cyclophilins that are required for HBV replication, potentially affecting capsid

assembly or other steps in the viral life cycle.

The following diagram illustrates the general mechanism of action of NVP018 in inhibiting viral

replication.
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General Antiviral Mechanism of NVP018
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Caption: General mechanism of NVP018's antiviral action.

Preclinical Data
Preclinical studies have demonstrated the potential of NVP018 as a therapeutic agent for viral

infections and liver fibrosis.

Antiviral Activity
NVP018 has shown high potency against HBV, HCV, and HIV-1 in preclinical models. A key

feature of NVP018 is its high barrier to the development of viral resistance, a significant

advantage over many direct-acting antiviral agents.
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Table 2: Preclinical Antiviral Profile of NVP018

Virus Activity Key Findings

Hepatitis B Virus (HBV) Potent Inhibitor

Directly inhibits viral

propagation and enhances the

immune response. Low risk of

resistance development.[1]

Hepatitis C Virus (HCV) Potent Inhibitor
Demonstrates strong antiviral

activity in preclinical models.

Human Immunodeficiency

Virus type 1 (HIV-1)
Potent Inhibitor

Exhibits significant inhibition of

HIV-1 replication.

Quantitative data (IC50/EC50 values) for the antiviral activity of NVP018 are not publicly

available in the reviewed literature but have been described as being in the potent range in

company press releases.

Anti-fibrotic Activity in NASH
In a well-validated experimental model of non-alcoholic steatohepatitis (NASH), NVP018
demonstrated the ability to prevent the development of liver fibrosis.[2] This anti-fibrotic effect is

likely mediated by the inhibition of cyclophilins involved in the activation of hepatic stellate cells

and the deposition of extracellular matrix proteins.

Experimental Protocols
Detailed experimental protocols for assessing the activity of cyclophilin inhibitors like NVP018
are crucial for reproducible research. Below are representative methodologies for key assays.

In Vitro Antiviral Assay (General Protocol)
This protocol describes a general method for determining the in vitro antiviral efficacy of a

compound using a cytopathic effect (CPE) reduction assay.

Workflow Diagram:
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Workflow for In Vitro Antiviral CPE Reduction Assay
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Caption: Workflow for a CPE reduction antiviral assay.
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Methodology:

Cell Seeding: Host cells susceptible to the virus of interest are seeded into 96-well microtiter

plates and incubated overnight to form a monolayer.

Compound Preparation: A stock solution of NVP018 is serially diluted to obtain a range of

concentrations.

Infection: The cell culture medium is removed, and the cells are infected with a

predetermined titer of the virus.

Treatment: Immediately after infection, the prepared dilutions of NVP018 are added to the

wells. Control wells include virus-only (no compound) and cell-only (no virus, no compound).

Incubation: The plates are incubated for a period sufficient to allow for the development of

viral cytopathic effect (CPE) in the virus control wells (typically 3-7 days).

Quantification of CPE: The extent of CPE is quantified. A common method is to stain the

remaining viable cells with a dye such as Crystal Violet. The dye is then solubilized, and the

absorbance is read using a plate reader.

Data Analysis: The 50% effective concentration (EC50), the concentration of NVP018 that

inhibits CPE by 50%, is calculated by plotting the percentage of CPE inhibition against the

log of the compound concentration and fitting the data to a dose-response curve. The 50%

cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess the

compound's toxicity. The selectivity index (SI) is calculated as CC50/EC50.

Cyclophilin A Binding Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP) assay to determine the binding affinity of

NVP018 to cyclophilin A.

Workflow Diagram:
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Workflow for Cyclophilin A Fluorescence Polarization Assay
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Caption: Workflow for a fluorescence polarization binding assay.

Methodology:

Reagent Preparation: Purified recombinant human cyclophilin A, a fluorescently labeled

ligand (tracer) that binds to CypA, and a serial dilution of NVP018 are prepared in an

appropriate assay buffer.
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Assay Setup: In a microplate, a fixed concentration of CypA and the fluorescent tracer are

mixed with varying concentrations of NVP018. Control wells include tracer only (minimum

polarization) and tracer with CypA (maximum polarization).

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach

equilibrium.

Fluorescence Polarization Measurement: The fluorescence polarization of each well is

measured using a plate reader equipped with the appropriate filters. When the small

fluorescent tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to

the larger CypA protein, its tumbling is slower, leading to high polarization.

Data Analysis: NVP018 competes with the tracer for binding to CypA, causing a decrease in

fluorescence polarization. The polarization values are plotted against the logarithm of the

NVP018 concentration. The IC50 value, the concentration of NVP018 that displaces 50% of

the bound tracer, is determined from the resulting dose-response curve. The inhibition

constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways
The antiviral and anti-fibrotic effects of NVP018 are rooted in its ability to modulate cellular

signaling pathways that are hijacked by viruses or are involved in disease pathogenesis. The

inhibition of cyclophilins can have downstream effects on various signaling cascades. While the

specific pathways modulated by NVP018 are still under investigation, it is known that

cyclophilin A can influence pathways such as the JAK/STAT pathway, which is critical for

immune signaling.

The following diagram depicts a simplified overview of how cyclophilin inhibition by NVP018
may interfere with viral manipulation of host signaling.
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Potential Impact of NVP018 on Virus-Modulated Signaling
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Caption: NVP018's potential to restore antiviral signaling.

Conclusion
NVP018 is a promising preclinical candidate with a unique, non-immunosuppressive

mechanism of action. Its potent antiviral activity against multiple viruses, coupled with a high

barrier to resistance and beneficial anti-fibrotic effects, makes it an attractive molecule for

further development. The detailed chemical, biological, and methodological information

provided in this guide serves as a valuable resource for researchers in the fields of virology,
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hepatology, and drug discovery. Further investigation is warranted to fully elucidate its

therapeutic potential and to translate these promising preclinical findings into clinical

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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